

YL5084: A Technical Guide to a Selective Covalent JNK2/3 Inhibitor

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Compound of Interest		
Compound Name:	YL5084	
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Introduction

YL5084 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. The JNK family, comprising JNK1, JNK2, and JNK3, is implicated in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Notably, JNK1 and JNK2 can exhibit opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival. This functional dichotomy has spurred the development of isoform-selective inhibitors to dissect their specific roles in disease. YL5084 distinguishes itself by demonstrating marked selectivity for JNK2 and JNK3 over JNK1, making it a valuable chemical probe for investigating JNK2-specific pharmacology and a potential starting point for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to YL5084.

Chemical and Physical Properties

YL5084 is a complex synthetic molecule designed to covalently target a specific cysteine residue within the JNK active site. Its key chemical identifiers and properties are summarized below.



Property	Value	Reference(s)
IUPAC Name	(E)-4-(dimethylamino)-N-(4- ((3S,4S)-3-methyl-4-((4-(2- phenylpyrazolo[1,5-a]pyridin-3- yl)pyrimidin-2- yl)amino)pyrrolidine-1- carbonyl)phenyl)but-2- enamide	[1]
CAS Number	2440199-73-3	[2][3]
Chemical Formula	C35H36N8O2	[1][2]
Molecular Weight	600.73 g/mol	[1][2]
Appearance	Solid	[2]
Solubility	10 mM in DMSO	[2]
Storage Conditions	Store as a solid powder at -20°C for long-term (months to years) or at 4°C for short-term (weeks). In solvent, store at -80°C or -20°C for up to 6 months.	[1][2]

Pharmacological Properties and Mechanism of Action

YL5084 acts as a selective, covalent inhibitor of JNK2 and JNK3. Its mechanism involves the formation of a covalent bond with Cys116 of JNK2, a residue conserved in the JNK family.[1][2] This irreversible binding leads to potent and sustained inhibition. The compound exhibits over 30-fold selectivity for JNK2 over JNK1.[2]

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. External stimuli like

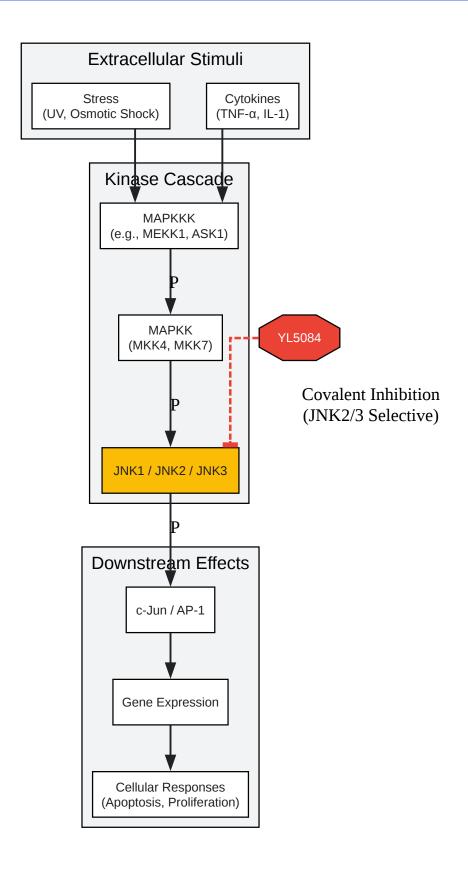


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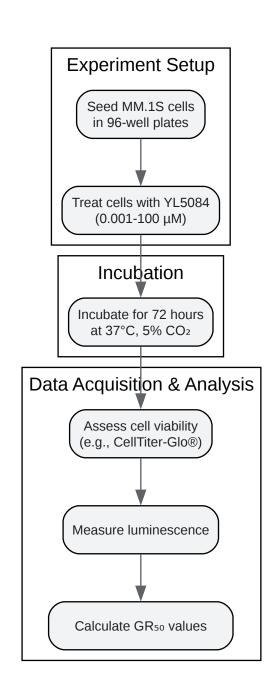
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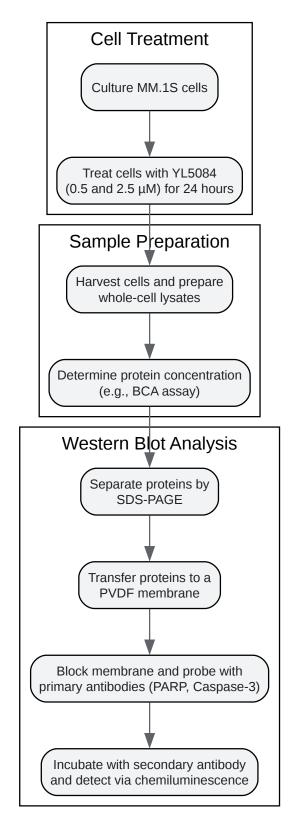
stress or cytokines activate a MAP3K, which in turn phosphorylates and activates MKK4 or MKK7. These MAP2Ks then dually phosphorylate a specific Thr-Pro-Tyr motif on JNK, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and regulate transcription factors such as c-Jun (a component of the AP-1 complex), thereby modulating gene expression related to apoptosis, inflammation, and cell proliferation. **YL5084** intervenes at the final tier of this cascade by directly and covalently inhibiting JNK2/3.











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References

- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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